molecular formula C25H28O5 B1671214 Emericellin CAS No. 55812-93-6

Emericellin

Cat. No.: B1671214
CAS No.: 55812-93-6
M. Wt: 408.5 g/mol
InChI Key: JZHBEPYIKRDWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emericellin is a prenylated xanthone metabolite identified in the fungus Aspergillus nidulans (also known under its teleomorph name, Emericella nidulans) . As a xanthone, its chemical structure is based on a dibenzo-γ-pyrone core, specifically defined as 8-hydroxy-1-(hydroxymethyl)-3-methyl-2-(3-methylbut-2-enoxy)-5-(3-methylbut-2-enyl)xanthen-9-one . Research into this compound is often conducted in the context of fungal biology and the activation of secondary metabolite pathways. Studies have shown that the production of this compound and its structural analogues in A. nidulans can be influenced by external factors, such as the composition of the culture medium and the presence of specific components like glucose or extracts from traditional medicines, highlighting its role as a biological response in fungal chemical ecology . This makes it a compound of interest for researchers studying fungal biosynthesis regulation, chemical diversity, and the discovery of natural products. This compound is presented here for scientific investigation. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

55812-93-6

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

8-hydroxy-1-(hydroxymethyl)-3-methyl-2-(3-methylbut-2-enoxy)-5-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C25H28O5/c1-14(2)6-7-17-8-9-19(27)22-23(28)21-18(13-26)24(29-11-10-15(3)4)16(5)12-20(21)30-25(17)22/h6,8-10,12,26-27H,7,11,13H2,1-5H3

InChI Key

JZHBEPYIKRDWBE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC(=C3O2)CC=C(C)C)O

Canonical SMILES

CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC(=C3O2)CC=C(C)C)O

Appearance

Solid powder

Other CAS No.

55812-93-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Emericellin;  Variecoxanthone B

Origin of Product

United States

Scientific Research Applications

Biological Activities

Emericellin exhibits a range of biological activities that are of significant interest for pharmaceutical and agricultural applications:

  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .
  • Antifungal Properties : Research has demonstrated that this compound can inhibit the growth of various fungal pathogens, making it a candidate for developing antifungal agents .
  • Cytotoxic Effects : The compound has shown cytotoxic effects against certain cancer cell lines, indicating potential for use in cancer therapeutics. Specific analogs of this compound have displayed IC50 values that suggest moderate cytotoxicity .

Therapeutic Applications

This compound's bioactive properties suggest several therapeutic applications:

  • Antibiotic Development : The emergence of antibiotic-resistant bacteria necessitates new therapeutic agents. This compound's activity against resistant strains positions it as a candidate for antibiotic development .
  • Cancer Treatment : Given its cytotoxic effects on cancer cell lines, further investigation into this compound could lead to novel cancer treatment options. Research into its mechanism of action may reveal pathways for enhancing its efficacy .

Agricultural Applications

This compound also shows promise in agricultural contexts:

  • Biopesticide Potential : Its antifungal properties indicate potential use as a natural biopesticide, which could help manage fungal diseases in crops without the adverse effects associated with synthetic pesticides .
  • Plant Growth Promotion : Some studies suggest that compounds like this compound may enhance plant growth or resilience by promoting beneficial microbial interactions or by acting directly on plant pathogens .

Case Studies and Research Findings

Several studies have documented the applications of this compound in detail:

  • Antimicrobial Efficacy Study : A study reported that extracts containing this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with zones of inhibition comparable to standard antibiotics .
  • Cytotoxicity Assessment : Research conducted on various cancer cell lines demonstrated that certain derivatives of this compound had IC50 values ranging from 8.19 to 18.80 μM, indicating their potential as anticancer agents .
  • Biosynthesis Pathway Elucidation : The discovery of the biosynthetic pathway for emericellamide A, a related compound, highlights the genetic basis for producing such metabolites in Aspergillus nidulans. This knowledge can facilitate the engineering of strains to enhance this compound production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Emericellin belongs to the prenylated xanthone family, which includes compounds with shared biosynthetic origins but divergent structural modifications. Key analogs and their distinctions are outlined below:

Shamixanthone and Epishamixanthone

  • Structural Features : Shamixanthone and epishamixanthone are stereoisomers of this compound, differing in the configuration of prenyl groups or hydroxylation patterns .
  • Biosynthesis : All three compounds require the PPTase CfwA/NpgA for production, indicating shared early biosynthetic steps .

Sterigmatocystin

  • Structural Features: Sterigmatocystin, another metabolite of A. nidulans, is a polyketide-derived mycotoxin with a bis-furan structure instead of a xanthone core .
  • Bioactivity : It exhibits potent cytotoxicity against HEP-G2 cells, comparable to this compound, but its mechanism differs due to DNA adduct formation rather than polyketide-mediated pathways .

Comparison with Functionally Similar Compounds

Dehydroaustinol

  • Structural Class: A meroterpenoid with a mixed polyketide-terpenoid origin .
  • Bioactivity : Shares antifungal properties with this compound but lacks cytotoxicity, highlighting the role of the xanthone moiety in targeting cancer cells .

Monodictyphenone

  • Structural Class: A polyketide with a benzoquinone core .
  • Bioactivity : Demonstrates antimicrobial activity absent in this compound, suggesting divergent evolutionary roles despite overlapping biosynthetic machinery .

Data Table: Key Compounds Compared to this compound

Compound Molecular Formula Molecular Weight Core Structure Bioactivity Source Organism
This compound C25H28O5 408 Prenylated xanthone Cytotoxic (HEP-G2, CCRF-CEM) Emericella nidulans
Shamixanthone C24H26O5 394 Prenylated xanthone No significant cytotoxicity Aspergillus nidulans
Sterigmatocystin C18H12O6 324 Bis-furan Cytotoxic (HEP-G2) Aspergillus nidulans
Dehydroaustinol C20H24O4 328 Meroterpenoid Antifungal Aspergillus nidulans

Research Findings and Mechanistic Insights

  • Structure-Activity Relationship : The xanthone backbone and prenyl groups in this compound are essential for its cytotoxicity, as analogs lacking these features (e.g., shamixanthone) show reduced activity .
  • Ecological Role: this compound’s cytotoxicity may confer a competitive advantage to A. nidulans in microbial communities, whereas non-toxic analogs like dehydroaustinol may serve defensive roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Emericellin
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